molecular formula C7H7N3O3 B091997 2-Nitrobenzohydrazide CAS No. 606-26-8

2-Nitrobenzohydrazide

Cat. No.: B091997
CAS No.: 606-26-8
M. Wt: 181.15 g/mol
InChI Key: LYGGDXLOJMNFBV-UHFFFAOYSA-N
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Description

Historical Context and Discovery within Hydrazide Chemistry

The history of 2-nitrobenzohydrazide is intrinsically linked to the broader discovery and exploration of hydrazine (B178648) and its derivatives. The first hydrazine compound, phenylhydrazine (B124118), was synthesized by Emil Fischer in 1875 through the reduction of a diazonium salt. princeton.edu This discovery was a significant milestone, as phenylhydrazine proved to be an invaluable tool in analytical chemistry, particularly in Fischer's own work on the structure of carbohydrates. wikipedia.orgprinceton.edu A few years later, in 1887, Theodor Curtius prepared free hydrazine hydrate (B1144303) for the first time. princeton.edubritannica.com

Hydrazides, as acyl derivatives of hydrazine, emerged as a versatile class of compounds. They are key precursors in the synthesis of many heterocyclic compounds, which are integral to medicinal chemistry. taylorandfrancis.comresearchgate.net The synthesis of this compound itself follows a straightforward chemical logic, typically prepared through the reaction of 2-nitrobenzoic acid or its ester with hydrazine hydrate. ontosight.aiiaea.org A common method involves a two-step process starting with the esterification of 2-nitrobenzoic acid, followed by treatment with hydrazine hydrate in a solvent like methanol (B129727). iaea.org

Significance of the Nitrobenzohydrazide Scaffold in Medicinal Chemistry

The nitrobenzohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. The combination of the hydrazide functional group and a nitro-substituted benzene (B151609) ring gives rise to a wide array of biological activities. ontosight.ai The hydrazide moiety is particularly versatile, acting as a key building block for creating more complex molecules such as hydrazones and various heterocyclic systems. taylorandfrancis.comsmolecule.com

Compounds incorporating the nitrobenzohydrazide framework have been investigated for a multitude of potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. ontosight.aismolecule.comontosight.aicore.ac.ukontosight.ai The presence of the nitro group often plays a crucial role in the observed bioactivity. For instance, derivatives like N'-cyclohexylidene-2-nitrobenzohydrazide have been explored for their potential biological activities. Similarly, other derivatives have shown promise in inhibiting specific enzymes, highlighting the scaffold's potential in designing targeted therapeutic agents. ontosight.ai The ability to readily modify the hydrazide nitrogen allows for the synthesis of large libraries of compounds for biological screening. ontosight.aimdpi.com

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for this compound is vibrant and expanding into several key areas. A significant recent development is its identification as a potent enzyme inhibitor.

Enzyme Inhibition: Research has demonstrated that this compound is a powerful inhibitor of urease, an enzyme implicated in pathologies associated with Helicobacter pylori. In one study, it exhibited an IC₅₀ value of 4.25 ± 0.08 µM against Jack bean urease, which was approximately five times more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.00 ± 0.11 µM). iaea.org Molecular docking studies have further illuminated the binding interactions within the enzyme's active site. iaea.org

Structural Chemistry and Crystal Engineering: The precise molecular architecture of this compound has been unequivocally confirmed through single-crystal X-ray diffraction. iaea.org This analysis provides foundational data for understanding its chemical reactivity and for computational studies. There is also a growing body of research on the crystal structures of its derivatives, such as various hydrazones. iucr.orgnih.govtandfonline.comnih.gov These studies are crucial for understanding structure-activity relationships and for designing new molecules with specific three-dimensional geometries. For example, the crystal structure of (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide reveals how intermolecular hydrogen bonds can create complex two-dimensional networks. iucr.orgnih.gov

Crystal Data for this compound iaea.org
ParameterValue
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)4.9764(4)
b (Å)12.5280(3)
c (Å)12.8512(1)
α (°)90
β (°)90
γ (°)90

Derivative Synthesis and Expanded Applications: A major trend involves the synthesis of novel this compound derivatives to explore new biological activities.

Antioxidant and Neuroprotective Agents: Researchers have synthesized series of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives and evaluated them for antioxidant and cholinesterase inhibitory activities, with potential applications in treating neurodegenerative diseases like Alzheimer's. core.ac.ukmdpi.comnih.gov

Agrochemicals: The nitrobenzohydrazide scaffold is being incorporated into new N,N'-diacylhydrazine structures to develop compounds with herbicidal and plant growth-regulating properties. nih.gov

Antimicrobial and Anticancer Agents: The synthesis of new hydrazones and related derivatives of this compound continues to be a fertile area of research, with many new compounds showing potential antimicrobial and anticancer activities. ontosight.aiontosight.ai

Reported Biological Activities of this compound and Its Derivatives
Compound/Derivative ClassReported Biological ActivityReference
This compoundUrease Inhibition iaea.org
2-Nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazidePotential Antimicrobial, Anti-inflammatory, Anticancer ontosight.ai
N'-cyclohexylidene-2-nitrobenzohydrazidePotential Antimicrobial, Anticancer
4,5-Dimethoxy-2-nitrobenzohydrazide DerivativesAntioxidant, Cholinesterase Inhibition core.ac.ukmdpi.com
N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazidePotential Antimicrobial, Anti-inflammatory, Anticancer ontosight.ai
General BenzohydrazidesPotential Antimicrobial, Anti-inflammatory, Anticancer ontosight.ai

Crystal Data for a Selected Derivative

To illustrate the detailed structural work being done, the crystal data for a representative derivative, (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, is presented below.

Crystal Data for (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide iucr.orgnih.gov
ParameterValue
Molecular FormulaC₁₄H₁₁N₃O₄
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)7.720(2)
b (Å)11.398(3)
c (Å)15.072(5)
Volume (ų)1326.3(7)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzohydrazide
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InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-3-1-2-4-6(5)10(12)13/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LYGGDXLOJMNFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7N3O3
Source PubChem
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DSSTOX Substance ID

DTXSID30209403
Record name o-Nitrobenzohydrazide
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Molecular Weight

181.15 g/mol
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CAS No.

606-26-8
Record name 2-Nitrobenzohydrazide
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Synthetic Methodologies and Reaction Pathways of 2 Nitrobenzohydrazide

Established Synthetic Routes for 2-Nitrobenzohydrazide

The preparation of this compound is primarily achieved through well-established chemical transformations, including classical multi-step procedures and modern energy-efficient techniques.

Esterification of 2-Nitrobenzoic Acid Followed by Hydrazine (B178648) Hydrate (B1144303) Treatment

A prevalent and efficient two-step method for synthesizing this compound begins with the esterification of 2-nitrobenzoic acid. iaea.org This initial step typically involves reacting 2-nitrobenzoic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst to form the corresponding methyl or ethyl 2-nitrobenzoate. researchgate.netsphinxsai.com

The resulting ester is then treated with hydrazine hydrate. iaea.orgresearchgate.net The hydrazide is formed through the nucleophilic acyl substitution of the alkoxy group of the ester by the hydrazine. This reaction is commonly carried out in an alcoholic solvent, like methanol. iaea.org This sequential process is a reliable and widely cited method for producing this compound. iaea.orgresearchgate.net

Reaction Scheme: Esterification followed by Hydrazinolysis

Generated code

Microwave-Assisted Synthesis Approaches

To enhance reaction efficiency, microwave-assisted synthesis has been adopted for the preparation of hydrazides and their derivatives. fip.org This approach offers significant advantages, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. fip.orgijpsr.com

In a typical microwave-assisted procedure for forming hydrazides, the corresponding ester (e.g., ethyl 4-nitrobenzoate) is mixed with hydrazine hydrate in a suitable solvent like ethanol and subjected to microwave irradiation. ijpsr.com For instance, the synthesis of 4-nitrobenzohydrazide (B182513) from its ethyl ester with hydrazine hydrate can be completed in minutes under microwave irradiation. ijpsr.com Similar green chemistry principles have been applied to the synthesis of various carbohydrazide (B1668358) derivatives, where condensation reactions that might take hours under conventional reflux can be completed in minutes. arabjchem.org

Method Reactants Conditions Time Advantages
Conventional4-Nitro Ethyl Benzoate, Hydrazine HydrateEthanol, RefluxHoursEstablished procedure
Microwave-Assisted4-Nitro Ethyl Benzoate, Hydrazine HydrateEthanol, Microwave Irradiation2-3 minRapid, High Yield, Greener

Synthesis of Derivatives and Analogues of this compound

This compound serves as a key building block for the synthesis of more complex molecules, primarily through reactions involving its hydrazide functional group.

Formation of Schiff Bases from this compound Precursors

This compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. fip.org

The reaction is often catalyzed by a small amount of acid and can be carried out in solvents like ethanol under reflux. For example, the reaction of this compound with cyclohexanone (B45756) yields N'-cyclohexylidene-2-nitrobenzohydrazide. These Schiff base derivatives are of significant interest in medicinal chemistry and materials science. ontosight.ai

Derivatization through Condensation Reactions with Aromatic Aldehydes

A significant application of this compound is its derivatization through condensation with a wide range of aromatic aldehydes. arabjchem.orgnih.gov This reaction provides a straightforward route to a large library of N'-arylmethylene-2-nitrobenzohydrazides. The electronic and steric properties of the substituent on the aromatic aldehyde can influence the reaction rate and the properties of the resulting hydrazone.

For example, 4,5-dimethoxy-2-nitrobenzohydrazide has been condensed with various substituted aromatic aldehydes to produce a series of arylated hydrazones. nih.gov Similarly, microwave-assisted condensation of carbohydrazides with aldehydes like 2-nitrobenzaldehyde (B1664092) proceeds efficiently to yield the corresponding N'-(2-nitrobenzylidene) carbohydrazide. arabjchem.org

Table of Synthesized Hydrazone Derivatives

Hydrazide Precursor Aldehyde/Ketone Product Name
This compound Cyclohexanone N'-cyclohexylidene-2-nitrobenzohydrazide
4,5-Dimethoxy-2-nitrobenzohydrazide Various Aromatic Aldehydes Arylated hydrazones nih.gov
2-Propylquinoline-4-carbohydrazide 2-Nitrobenzaldehyde N'-(2-nitrobenzylidene)-2-propylquinoline-4-carbohydrazide arabjchem.org

Synthesis of Cyanohydrazide Analogues

Further derivatization of the hydrazide moiety can be achieved to produce cyanohydrazide analogues. The synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, an analogue of the 2-nitro isomer, provides a template for this transformation. mdpi.com The process involves the reaction of a precursor, in this case, N,N'-dimethyl-4-nitrobenzohydrazide, with cyanogen (B1215507) bromide in the presence of a mild base like sodium acetate. mdpi.com This reaction introduces a cyano group onto the terminal nitrogen of the hydrazide, creating a cyanohydrazide structure. This two-step procedure, starting from the corresponding nitrobenzoic acid, demonstrates a pathway to this unique class of compounds. mdpi.com

Incorporation into Heterocyclic Ring Systems (e.g., Oxadiazoles, Triazoles)

This compound is a key building block for the synthesis of a variety of five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net These heterocyclic cores are of significant interest due to their presence in many pharmacologically active compounds.

1,3,4-Oxadiazoles: The general synthesis of 1,3,4-oxadiazoles from hydrazides can be achieved through several methods. One common approach involves the reaction of the hydrazide with carbon disulfide in a basic medium, which, after a series of steps, leads to the cyclized oxadiazole-thione. orientjchem.org Another method is the dehydrative cyclization of a diacylhydrazine intermediate, which can be formed by reacting the hydrazide with an acid chloride or carboxylic acid, using dehydrating agents like phosphorus oxychloride.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically proceeds via a thiosemicarbazide (B42300) intermediate. scholarsresearchlibrary.com This intermediate is formed by the reaction of the hydrazide with an isothiocyanate. The resulting N-substituted-2-(2-nitrobenzoyl)hydrazine-1-carbothioamide can then be cyclized under basic conditions (e.g., using sodium hydroxide) to yield the corresponding 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. scholarsresearchlibrary.comjrespharm.com

Target Heterocycle Key Reactant with this compound Intermediate General Conditions for Cyclization
1,3,4-OxadiazoleCarbon Disulfide (CS₂)DithiocarbazateBasic conditions (e.g., KOH)
1,3,4-OxadiazoleCarboxylic Acids / Acid ChloridesDiacylhydrazineDehydrating agent (e.g., POCl₃)
1,2,4-TriazoleIsothiocyanates (R-NCS)ThiosemicarbazideBasic conditions (e.g., NaOH)

Reaction Mechanisms and Selectivity in this compound Synthesis

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The key challenge in synthesizing the 2-nitro isomer is overcoming the directing effects of the substituent already present on the benzene (B151609) ring. The carboxyl or aldehyde group is a meta-directing deactivator. Consequently, the direct nitration of benzaldehyde (B42025) with a standard sulfonitric mixture (a combination of nitric acid and sulfuric acid) predominantly yields the 3-nitrobenzaldehyde (B41214) isomer. psu.edu

To achieve higher selectivity for the desired 2-nitro (ortho) isomer, modifications to the reaction strategy are necessary. Several approaches have been explored:

Modified Nitrating Agents: Using different nitrating systems, such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O), can increase the proportion of the ortho isomer compared to standard conditions. psu.edu

Reaction Kinetics: The ratio of ortho to meta product can be influenced by kinetic factors. At the beginning of the nitration of benzaldehyde, a higher proportion of the ortho isomer can sometimes be observed. psu.edu

Protection of the Aldehyde: A more effective strategy involves the protection of the aldehyde group, for instance, by converting it into an acetal (B89532) like 2-phenyl-1,3-dioxolane. While the nitration of some aromatic acetals can lead to deacetalization, specific conditions can be found to favor the nitration of the ring. This approach can alter the directing effect and steric hindrance, potentially improving the yield of the ortho product upon deprotection.

The mechanism involves the generation of the nitronium ion (NO₂⁺) from the nitrating agent. This powerful electrophile is then attacked by the π-electrons of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The position of the attack (ortho, meta, or para) is determined by the stability of the resulting carbocation, which is influenced by the electronic effects of the substituent. For a deactivating group like a carbonyl, the positive charge of the intermediate is less destabilized when the attack is at the meta position. Altering the reaction conditions or the substituent itself (through a protecting group) can shift this selectivity. psu.eduresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitrobenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-nitrobenzohydrazide provides detailed information about the chemical environment of the protons in the molecule. The spectrum typically shows distinct signals for the aromatic protons and the hydrazide group protons. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitro group and the hydrazide moiety. The protons of the -NH-NH₂ group appear as separate signals, often broadened due to quadrupole effects and chemical exchange.

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH 7.19-7.99 Multiplet -
NH 14.05 Singlet -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used for the NMR analysis.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal. bhu.ac.in The spectrum shows signals for the six carbon atoms of the benzene ring and the carbonyl carbon of the hydrazide group. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbonyl carbon typically appears at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O 165.36
Aromatic C-NO₂ 147.90
Aromatic CH 119.48-128.95

Note: The assignments are based on typical chemical shift ranges for similar compounds and may require further 2D NMR experiments for unambiguous confirmation.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed structural elucidation of this compound. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the benzene ring. An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbons, confirming the assignments made from the 1D spectra. While specific 2D NMR data for this compound is not widely published, these techniques are standard tools for the structural analysis of organic molecules. numberanalytics.comipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. iaea.org The presence of the hydrazide group is indicated by N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The carbonyl group (C=O) of the hydrazide shows a strong absorption band typically around 1660 cm⁻¹. The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch near 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. spectroscopyonline.com The aromatic C-H and C=C stretching vibrations are also observed in their expected regions.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H (Hydrazide) Stretching 3200-3400 Medium-Strong
C=O (Hydrazide) Stretching ~1660 Strong
NO₂ (Nitro) Asymmetric Stretching ~1520 Strong
NO₂ (Nitro) Symmetric Stretching ~1350 Strong
Aromatic C-H Stretching 3000-3100 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification. whitman.edu For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (181.15 g/mol ). nih.gov The fragmentation pattern would likely involve the cleavage of the N-N bond and the loss of the nitro group. Common fragments would include ions corresponding to the 2-nitrobenzoyl cation and the benzoyl cation, formed through characteristic fragmentation pathways. nist.govlibretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Ion/Fragment
181 [M]⁺ (Molecular Ion)
151 [M - NHNH₂]⁺
135 [M - NO₂]⁺
105 [C₆H₅CO]⁺

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Table 5: Crystallographic Data for this compound iaea.org

Parameter Value
Crystal System Orthorhombic
Space Group P 21 21 21
a (Å) 4.9764(4)
b (Å) 12.5280(3)
c (Å) 12.8512(1)
α (°) 90
β (°) 90

Crystallographic Parameters and Space Group Determination

Single-crystal X-ray diffraction analysis has been instrumental in determining the precise crystallographic parameters and space group of this compound and its derivatives. These parameters are fundamental to understanding the molecular packing and symmetry within the crystal lattice.

This compound itself crystallizes in the orthorhombic space group P 2_1_ 2_1_ 2_1_. iaea.org The unit cell dimensions have been determined as a = 4.9764(4) Å, b = 12.5280(3) Å, and c = 12.8512(1) Å, with all angles (α, β, and γ) being 90°. iaea.org This orthorhombic system indicates three unequal axes at right angles to each other.

Derivatives of this compound exhibit a range of crystal systems and space groups, influenced by the nature of the substituent groups. For instance, (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide also crystallizes in the orthorhombic P 2_1_ 2_1_ 2_1_ space group, with unit cell dimensions of a = 7.720(2) Å, b = 11.398(3) Å, and c = 15.072(5) Å. nih.goviucr.org In contrast, N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide adopts a triclinic system with the space group P -1. iucr.org Its unit cell parameters are a = 7.432(3) Å, b = 9.296(4) Å, c = 12.404(5) Å, α = 77.621(5)°, β = 87.674(6)°, and γ = 76.271(5)°. iucr.org Another derivative, N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide methanol (B129727) solvate, also crystallizes in the triclinic P -1 space group. nih.gov

The table below provides a comparative overview of the crystallographic data for this compound and some of its derivatives.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
This compoundOrthorhombicP 2_1 2_1_ 2_1_4.9764(4)12.5280(3)12.8512(1)909090 iaea.org
(E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazideOrthorhombicP 2_1_ 2_1_ 2_1_7.720(2)11.398(3)15.072(5)909090 nih.goviucr.org
N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazideTriclinicP -17.432(3)9.296(4)12.404(5)77.621(5)87.674(6)76.271(5) iucr.org
N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide methanol solvateTriclinicP -17.124(2)8.066(2)15.764(3)101.950(2)92.972(2)114.889(2) nih.gov

Intermolecular Interactions: Hydrogen Bonding Networks

The crystal packing of this compound and its derivatives is significantly influenced by a network of intermolecular hydrogen bonds. iaea.org These interactions play a crucial role in stabilizing the crystal structure.

In the crystal structure of this compound, a combination of N−H···N and N−H···O hydrogen bonds are responsible for the stabilization of the crystal packing. iaea.org These interactions create a robust three-dimensional network.

The nature and pattern of hydrogen bonding can vary in the derivatives. For example, in (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, molecules are linked into a two-dimensional network by O—H···O and N—H···O hydrogen bonds. nih.goviucr.org In N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide, inversion dimers are formed through pairs of N—H···O hydrogen bonds, creating R_2_2(8) loops. iucr.org The presence of a methanol solvate in N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide introduces additional O–H···O and N–H···O hydrogen bonds, linking the Schiff base and solvent molecules into chains. nih.gov Furthermore, some derivatives exhibit intramolecular hydrogen bonds, such as the O—H···N interaction observed in N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide methanol solvate and (E)-N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-nitrobenzohydrazide methanol solvate. nih.govnih.gov

The table below summarizes the key hydrogen bonding interactions observed in these compounds.

CompoundHydrogen Bond TypesSupramolecular AssemblyRef.
This compoundN−H···N, N−H···OStabilized crystal packing iaea.org
(E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazideO—H···O, N—H···OTwo-dimensional network nih.goviucr.org
N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazideN—H···OInversion dimers with R_2_2(8) loops iucr.org
N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide methanol solvateO–H···O, N–H···O (intermolecular), O—H···N (intramolecular)Chains of Schiff base and solvent molecules nih.gov
(E)-N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-nitrobenzohydrazide methanol solvateN—H···O, O—H···O (intermolecular), O—H···N (intramolecular)Dimers formed via methanol solvent molecules nih.gov

Conformational Analysis in Crystalline State

The conformation of this compound and its derivatives in the crystalline state is characterized by the spatial arrangement of their constituent parts, particularly the torsion angles between different planar groups.

In derivatives of this compound, the molecule is often not planar. For instance, in (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide, the two benzene rings are twisted with a dihedral angle of 45.3(3)°. nih.goviucr.org The nitro group is also twisted out of the plane of its attached benzene ring by a dihedral angle of 37.5(3)°. nih.goviucr.org Similarly, in N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide, the dihedral angle between the two substituted benzene rings is 62.7(2)°. iucr.org In this molecule, the nitro group attached to one ring is nearly coplanar with it (dihedral angle of 3.7(2)°), while the other nitro group is significantly twisted (dihedral angle of 33.9(2)°). iucr.org

A significant distortion from planarity can be a key structural feature. nih.gov The dihedral angle between the benzene rings in N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide methanol solvate is 66.7(2)°, indicating a substantially twisted conformation. nih.gov The planarity of the molecule is thought to be a factor in some of its potential biological activities. nih.gov

The table below presents the key dihedral angles for several this compound derivatives, illustrating their non-planar conformations.

CompoundDihedral Angle Between Benzene Rings (°)Dihedral Angle of Nitro Group to its Ring (°)Ref.
(E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide45.3(3)37.5(3) nih.goviucr.org
N′-[(E)-2-Chloro-5-nitrobenzylidene]-2-nitrobenzohydrazide62.7(2)3.7(2) and 33.9(2) iucr.org
N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide methanol solvate66.7(2)26.0(1) (between C1-C6 and O2/O3/N3/C2 planes) nih.gov
(E)-N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-nitrobenzohydrazide methanol solvate45.0(2)39.2(2) nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Nitrobenzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study 2-nitrobenzohydrazide and its derivatives, providing valuable data on their geometric and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. researchgate.netscience.govlibretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps determine molecular stability, chemical reactivity, and optical properties. science.govresearchgate.netresearchgate.net

For this compound, the HOMO is primarily localized on the benzohydrazide (B10538) moiety, which acts as the electron donor. nih.govresearchgate.net Conversely, the LUMO is concentrated on the nitrobenzene (B124822) ring, particularly the nitro group, which serves as the electron acceptor. researchgate.netnih.govresearchgate.net This distribution of frontier orbitals indicates that charge transfer interactions occur within the molecule, influencing its reactivity and potential applications. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and polarizability. researchgate.net

Calculated HOMO-LUMO Energies and Related Parameters for Nitrobenzohydrazide Derivatives
MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
(E)-N'-(naphthalen-1-ylmethylene)-4-nitrobenzohydrazide--3.45 researchgate.net
4-nitrobenzohydrazide (B182513) (4NBH)--5.2605 researchgate.net

In the context of this compound and related compounds, NBO analysis reveals significant charge delocalization from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. researchgate.netresearchgate.net This delocalization stabilizes the molecule and influences its geometric and electronic properties. nih.gov For instance, the analysis can explain the stability conferred by intramolecular hydrogen bonds and other non-covalent interactions. researchgate.netresearchgate.net

NBO Analysis of a this compound Derivative
Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)Reference
--37.61 researchgate.net

The Molecular Electrostatic Potential (MEP) and Fukui functions are valuable tools for predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP map provides a three-dimensional visualization of the electrostatic potential on the electron density surface, indicating regions that are attractive (negative potential) or repulsive (positive potential) to a positive test charge. researchgate.netuni-muenchen.de This information helps in understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com For nitrobenzohydrazide derivatives, the negative potential is typically localized around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. researchgate.netdergipark.org.tr

Fukui functions, derived from DFT, provide a more quantitative measure of local reactivity. researchgate.net They identify which atoms in a molecule are most likely to donate or accept electrons. mdpi.com Specifically, the electrophilic Fukui function highlights sites susceptible to nucleophilic attack, while the nucleophilic Fukui function indicates sites prone to electrophilic attack. nih.govresearchgate.net In nitro-aromatic systems, the nitro group significantly influences the distribution of these reactive sites. mdpi.com

Computational vibrational frequency analysis is a powerful method for interpreting and assigning experimental FT-IR and FT-Raman spectra. niscpr.res.inresearchgate.netnih.gov By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated that aids in the detailed assignment of vibrational modes. niscpr.res.inresearchgate.netresearchgate.net

For this compound and its analogs, these calculations have been instrumental in assigning the characteristic vibrational bands, such as the C=O stretching, N-H stretching, and the symmetric and asymmetric stretching of the NO2 group. researchgate.netniscpr.res.innih.gov The agreement between the calculated and experimental spectra validates the optimized molecular geometry and provides confidence in the computational model. niscpr.res.innih.gov

Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Nitrobenzaldehyde Derivatives
Vibrational ModeMoleculeExperimental (FT-IR)Experimental (FT-Raman)Calculated (B3LYP/6-311++G(d,p))Reference
C-H stretching (CHO)2-Nitrobenzaldehyde (B1664092)-29122893 niscpr.res.in
C=O stretching2-Nitrobenzaldehyde16981701- niscpr.res.in
C-H in-plane bending2-Nitrobenzaldehyde1139, 1231, 139811451111-1416 niscpr.res.in

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein or enzyme. dergipark.org.tr It is a crucial tool in drug discovery and design for understanding binding mechanisms and predicting binding affinities. nih.govnih.gov

Molecular docking studies have been employed to investigate the interaction of this compound derivatives with various biological targets, including enzymes like carbonic anhydrase and urease. nih.govresearchgate.net These studies predict how the ligand fits into the active site of the receptor and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

The binding affinity, often expressed as the binding energy or inhibition constant (Ki), is a measure of the strength of the interaction between the ligand and the receptor. malvernpanalytical.com Lower binding energies indicate a more stable complex and, consequently, a higher binding affinity. nih.gov For example, docking studies of this compound derivatives with carbonic anhydrase have helped to rationalize their inhibitory activity by revealing the specific interactions with amino acid residues in the enzyme's active site. nih.gov

Molecular Docking Results of Benzohydrazide Derivatives with Human Carbonic Anhydrase (hCA) Isozymes
CompoundTargetBinding Energy (kcal/mol)Reference
3-amino 2-methyl benzohydrazidehCA-I-6.43 nih.gov
3-amino 2-methyl benzohydrazidehCA-II-6.13 nih.gov

Identification of Key Interacting Residues and Hydrogen Bond Formation

Molecular docking studies are crucial for predicting the binding orientation of a ligand within a protein's active site and for identifying the key amino acid residues that stabilize the ligand-protein complex. For derivatives of this compound, these studies have elucidated the critical role of hydrogen bonding and other non-covalent interactions.

In studies involving derivatives like N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide, crystal structure analysis reveals the formation of intermolecular N1–H1···O1 hydrogen bonds, which lead to the creation of molecular dimers. nih.gov Similarly, for N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide, both intramolecular O—H···N hydrogen bonds and intermolecular O–H···O and N–H···O hydrogen bonds are observed, linking the molecules into chains. nih.gov These fundamental interactions are critical for the molecular conformation and packing in the solid state, and they provide a basis for understanding how these scaffolds might interact with biological macromolecules.

Computational docking of 4,5-dimethoxy-2-nitrobenzohydrazide derivatives into the active site of acetylcholinesterase (AChE) has been performed to predict their binding modes. core.ac.ukmdpi.com While specific residue interactions for the this compound moiety itself are not detailed in the provided abstracts, the studies confirm that a combination of π-π stacking interactions and hydrogen bonding is likely essential for inhibition. core.ac.uk The hydrazone linkage (a common feature in these derivatives) is known to be a crucial pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. core.ac.ukresearchgate.net The stability of conformations in similar heterocyclic compounds is often supported by N–H⋯X hydrogen bonds, where X is a heteroatom. rsc.org

The table below summarizes typical hydrogen bond interactions observed in crystal structures of this compound derivatives, which inform the potential interactions in a biological environment.

Compound/SystemInteraction TypeDonorAcceptorKey Residues/Atoms Involved
N′-[1-(2-Hydroxyphenyl)ethylidene)-2-nitrobenzohydrazide methanol (B129727) solvateIntermolecular H-bondN1–H1O5 (methanol)N1, H1, O5
N′-[1-(2-Hydroxyphenyl)ethylidene)-2-nitrobenzohydrazide methanol solvateIntermolecular H-bondO5–H5 (methanol)O1 (carbonyl)O5, H5, O1
N′-[1-(2-Hydroxyphenyl)ethylidene)-2-nitrobenzohydrazide methanol solvateIntermolecular H-bondO4–H4 (hydroxyl)N2O4, H4, N2
N′-[1-(2-Hydroxyphenyl)ethylidene)-2-nitrobenzohydrazide methanol solvateIntramolecular H-bondO—HNPhenolic OH, Azomethine N
N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazideIntermolecular H-bondN–HO (carbonyl)Forms inversion dimers

This table is generated based on representative data from crystallographic studies of this compound derivatives. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and conformational flexibility. nih.govaps.org Such simulations have been employed for various hydrazone derivatives to validate docking results and understand the stability of the predicted binding poses. researchgate.netbohrium.comresearchgate.net

For instance, MD simulations performed on hydrazone derivatives complexed with bacterial and mycobacterial enzymes revealed significant stability of the ligand-protein complexes over a 100-nanosecond simulation period. researchgate.net Key metrics analyzed in these simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

The table below outlines typical parameters and findings from MD simulation studies on related hydrazone compounds.

System/ComplexSimulation Time (ns)Key MetricAverage Value (Å)Interpretation
Hydrazone-Pantothenate Synthase100RMSD~1.8Stable ligand-protein complex
Hydrazone-Dialkylglycine Decarboxylase100RMSD~2.0Stable ligand-protein complex
Aroyl Hydrazone-α-amylase100RMSD< 2.0 (after 20 ns)Protein stabilizes with the ligand bound

This table is illustrative of typical results from MD simulations on hydrazone derivatives, demonstrating the assessment of complex stability. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. researchgate.net

Several QSAR studies have been conducted on hydrazone derivatives, a class that includes modified 2-nitrobenzohydrazides. nih.govmdpi.com These studies typically involve calculating a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. Multiple Linear Regression (MLR) is a common method used to build the QSAR model. nih.gov

For a series of substituted benzohydrazides, QSAR analysis indicated the importance of the Wiener index (a topological descriptor) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in describing antimicrobial activity. nih.gov In another study on 2-benzoxazolyl hydrazone derivatives, QSAR models revealed that descriptors related to hydrophobicity (vsurf_ID8, vsurf_IW6) and molecular flexibility were crucial for anticancer activity. researchgate.net The findings suggested that antitumor activity could be enhanced by including specific hydrophobic substituents and electro-donating groups near the hydrazone moiety. researchgate.net A 4D-QSAR analysis of isoniazid (B1672263) derivatives, which share the hydrazide core, found that nonpolar groups in the acyl moiety markedly decreased antitubercular activity, while modifications to the NAD moiety could improve interactions with the target enzyme's active site. acs.org

The table below summarizes key aspects of representative QSAR studies on hydrazone derivatives.

Compound SeriesBiological ActivityKey DescriptorsQSAR Model Insights
Substituted benzohydrazidesAntimicrobialWiener index (W), LUMO energyTopological features and electronic properties are critical for activity. nih.gov
2-Benzoxazolyl hydrazonesAnticancerHydrophobic integy moments (vsurf_ID8, vsurf_IW6), Potential energySpecific hydrophobic regions and molecular flexibility improve activity. researchgate.net
N,N'-DiacylhydrazinesAntifungal3D-QSAR (CoMFA/CoMSIA)Steric and electrostatic fields are mapped to guide substitutions for improved potency. mdpi.com
Isoniazid derivativesAntitubercular4D-QSARNonpolar groups on the acyl moiety decrease activity; specific substitutions can enhance target interaction. acs.org

This table highlights findings from various QSAR studies on hydrazide and hydrazone derivatives, indicating the types of descriptors and structural insights obtained. nih.govmdpi.comresearchgate.netacs.org

Pharmacological and Biological Activities of 2 Nitrobenzohydrazide and Its Derivatives

Antimicrobial Activities

Derivatives of 2-nitrobenzohydrazide have been investigated for their ability to inhibit the growth of pathogenic microorganisms, including both bacteria and fungi. The core structure allows for diverse chemical modifications, leading to compounds with significant potency against various microbial strains.

Hydrazone derivatives incorporating the this compound moiety have shown notable activity against a range of bacteria. For instance, studies on N'-benzylidene-4-hydroxybenzohydrazide derivatives, which share the core hydrazone structure, have revealed their potential. One such derivative, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, exhibited antimicrobial activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm, while its activity against the Gram-positive Bacillus subtilis was observed at an MIC of 500 ppm researchgate.net.

Other studies have highlighted that benzohydrazide (B10538) derivatives can be potent antimicrobial agents. For example, compounds like N'-[4-[(2-chlorophenylimino) methyl] benzylidene]-3-nitrobenzohydrazide and N'-[4-[(2-chlorophenylimino) methyl] benzylidene]-4-nitrobenzohydrazide have been identified as highly potent antimicrobial agents thepharmajournal.com. The general class of hydrazide-hydrazones has been shown to possess significant antibacterial properties, with some derivatives displaying strong activity against strains like Staphylococcus aureus, B. subtilis, and E. coli researchgate.netnih.gov.

CompoundBacterial StrainActivity (MIC)
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideEscherichia coli (Gram-negative)31.3 ppm
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideBacillus subtilis (Gram-positive)500 ppm

The antifungal potential of this compound derivatives has also been a subject of investigation. Hydrazone compounds derived from the condensation of 2-nitrobenzaldehyde (B1664092) (a precursor related to this compound) with other molecules have demonstrated antifungal effects. For example, a hydrazone synthesized from 2-nitrobenzaldehyde and tert-butylhydrazine hydrochloride was evaluated for its antifungal properties nih.gov.

The broader class of hydrazide-hydrazones is recognized for its antifungal capabilities. Derivatives have been synthesized and tested against various fungal pathogens, with some showing efficacy comparable to standard antifungal drugs like fluconazole researchgate.net. Specifically, certain benzohydrazide derivatives have demonstrated lethal effects against fungal strains such as Candida albicans thepharmajournal.com. The versatility of the hydrazone structure allows for the development of compounds active against a range of fungal species thepharmajournal.comnih.gov.

Compound ClassFungal StrainObserved Effect
Hydrazone derivative of 2-nitrobenzaldehydeCandida spp.Antifungal activity evaluated
Cu(II)-HBBH Complex (a benzohydrazide derivative)Candida albicansLethal effect observed

The mechanism by which hydrazide derivatives exert their antimicrobial effects is a key area of research. For some hydrazide-hydrazones, the mode of action is believed to involve the inhibition of essential microbial enzymes. One proposed target is DNA gyrase, an enzyme crucial for bacterial DNA replication. Certain hydrazone derivatives have shown a strong ability to inhibit DNA gyrase, which is a mechanism shared by quinolone antibiotics nih.gov. The azomethine linkage (-CH=N-NH-CO-) present in hydrazide-hydrazones is considered critical for their pharmacological activities researchgate.net. By inhibiting such vital enzymes, these compounds effectively halt bacterial proliferation.

Structure-activity relationship (SAR) studies help in understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent drugs. For hydrazide-hydrazone derivatives, several structural features have been correlated with their antimicrobial potency.

It has been observed that the presence of electron-withdrawing groups, such as the nitro group (-NO2), on the aromatic ring generally enhances antibacterial activity nih.gov. This suggests that the nitro moiety in this compound derivatives is a key contributor to their efficacy. The position and nature of substituents on the phenyl ring can significantly alter the antimicrobial spectrum and potency jocpr.comjocpr.com. For instance, the electronic ability of substituents plays a significant role in the antifungal activity of hydrazone compounds against C. albicans nih.gov. The incorporation of different heterocyclic rings or functional groups onto the core hydrazide structure can also lead to derivatives with improved activity against specific bacterial or fungal strains jocpr.com.

Anticancer and Cytotoxic Activities

In addition to their antimicrobial properties, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These compounds have been tested against a variety of human cancer cell lines, demonstrating a range of cytotoxic effects.

Research has demonstrated the cytotoxic potential of this compound derivatives against several cancer cell lines.

HepG2 and HUH7 (Hepatocellular Carcinoma): A derivative synthesized from quinoline-2-carboxaldehyde and 2-nitrobenzhydrazide, named Quinaldehyde o-nitrobenzoylhydrazone (QN), was found to be weakly toxic to HepG2 cells on its own, with an IC50 value exceeding 400 μM. However, it significantly potentiated the cytotoxicity of several clinical chemotherapeutic drugs mdpi.com. Other studies on different hydrazone derivatives have shown more direct and potent cytotoxicity against HepG2 and Huh7 cell lines researchgate.netresearchgate.netresearchgate.net.

MCF-7 (Breast Cancer): Novel benzofuran-based hydrazones, including some with a nitro group, have been screened for in vitro cytotoxicity against the MCF-7 breast cancer cell line. One derivative emerged as a potent cytotoxic agent against MCF-7 cells with an IC50 value of 4.21 μM nih.gov. Other studies have also reported on the cytotoxic effects of various synthetic derivatives against MCF-7 cells researchgate.netnih.govresearchgate.net.

A549 (Lung Carcinoma): Bifunctional bioreductive drugs containing a 2-nitro moiety have been investigated for their cytotoxic effects on the A549 human lung carcinoma cell line nih.gov. While specific data for this compound is limited, related pyrazole derivatives have shown cytotoxicity against A549 cells, with one compound demonstrating an EC50 of 220.20 µM nih.gov.

HeLa (Cervical Cancer): While direct studies on this compound derivatives against HeLa cells are not prominent in the provided sources, related hydrazone complexes have been evaluated, showing varying degrees of cell viability reduction in this cell line researchgate.net.

A study on benzylidene benzohydrazide derivatives reported an IC50 value of 0.355 μg/ml for a 2-nitro benzylidene benzo hydrazide compound against Cancer Stem Cells (CSCs) .

Compound/Derivative ClassCell LineActivity (IC50/EC50)
Quinaldehyde o-nitrobenzoylhydrazone (QN)HepG2> 400 μM
2-nitro benzylidene benzo hydrazideCancer Stem Cells0.355 µg/ml
Benzofuran-hydrazone hybrid (3k)MCF-74.21 μM
Pyrazole derivative (Compound 2)A549220.20 µM (EC50)

Enzyme Inhibition as a Mechanism of Action (e.g., Hexokinase 2, Urease)

Enzyme inhibition is a critical mechanism through which this compound and its derivatives exert their biological effects. By targeting specific enzymes involved in disease pathology, these compounds show potential as therapeutic agents.

Hexokinase 2 (HK2): Hexokinase 2 is a key enzyme in glucose metabolism and is often overexpressed in cancer cells, playing a role in both energy production and the prevention of apoptosis. nih.govnih.gov This makes it an attractive target for cancer therapy. nih.govresearchgate.net Derivatives of (E)-N′-(2,3,4-trihydroxybenzylidene) arylhydrazide, which are structurally related to benzohydrazides, have been designed and evaluated for their HK2 inhibitory activity. researchgate.net Research has shown that modifications to the structure of these derivatives, such as the number and location of hydroxyl groups, can lead to significant changes in their HK2 inhibitory activity and subsequent biological effects. nih.govnih.gov For instance, one study synthesized 26 derivatives, with compound 3j showing the strongest inhibitory effect on HK2, with an IC50 value of 0.53 ± 0.13 μM. researchgate.net

Urease: Urease, a nickel-dependent metalloenzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, which is linked to gastric ulcers. nih.gov this compound itself has been identified as a potent inhibitor of Jack bean urease, demonstrating an IC50 value of 4.25 ± 0.08 µM. researchgate.net This inhibitory strength is approximately five times greater than that of the standard inhibitor, thiourea (B124793) (IC50 = 21.00 ± 0.11 µM). researchgate.net Molecular docking studies suggest that the compound interacts with the active site of the urease enzyme. researchgate.net Various derivatives, including hydrazones, have also shown strong urease inhibitory activities. researchgate.net The mechanism of inhibition often involves interaction with the nickel ions in the enzyme's active site. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A key strategy in anticancer drug development is the identification of compounds that can induce programmed cell death (apoptosis) or halt the cell division cycle in malignant cells. Derivatives of this compound have demonstrated capabilities in both areas.

Studies on various hydrazonoyl halides and sulfonamide derivatives have shown they can induce morphological changes in cancer cells that are characteristic of apoptosis. nih.govnih.govualberta.ca For example, a new 2,4-dinitrobenzenesulfonamide derivative, S1, was found to be selectively cytotoxic to acute leukemia (AL) cell lines (K562 and Jurkat) while not harming normal blood cells. nih.govualberta.ca

The mechanisms underlying these effects often involve arresting the cell cycle at specific phases. ualberta.caeurekaselect.com In K562 cells, the S1 compound induced cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic apoptotic pathways. nih.govualberta.ca This was associated with an increased expression of FasR and a loss of mitochondrial potential. nih.govualberta.ca In Jurkat cells, the same compound caused cell cycle blockade at the G0/G1 phase and triggered the intrinsic apoptosis pathway. nih.govualberta.ca Other hydrazonoyl halide derivatives have been shown to arrest cell growth at the G2/M phase in both MCF7 and HCT116 cancer cell lines. nih.goveurekaselect.com Molecular studies indicate that these effects can be mediated through the upregulation of pro-apoptotic proteins like caspase-3 and BAX. nih.goveurekaselect.com

DNA Interaction Studies (e.g., Intercalation)

The interaction of small molecules with DNA is a well-established mechanism for many anticancer drugs. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. Derivatives of this compound have been investigated for their ability to bind to DNA.

Studies involving new benzimidazole (B57391) molecules containing a 2-nitrophenyl group, such as 2-(2-nitrophenyl)-1H-benzimidazole (NB), have explored their interaction with both double-stranded (dsDNA) and single-stranded (ssDNA) DNA. researchgate.netnih.gov Using electrochemical methods, researchers observed that the presence of DNA caused a decrease in the electrochemical signal of the nitro compounds, indicating an interaction. researchgate.netnih.gov The primary mode of interaction was found to be electrostatic, particularly at low ionic strength. researchgate.netnih.gov However, under certain conditions, a shift in the peak potential to more positive values can suggest an intercalation or groove binding mode of interaction. researchgate.net Other studies on symmetrical 1,2-phenylenediamine Schiff's base derivatives have also demonstrated an intercalative interaction with genomic DNA, where the planar aromatic system of the compound inserts between the DNA base pairs. heraldopenaccess.us

Exploration of Structure-Activity Relationships for Anticancer Efficacy

Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing more potent and selective drugs. For this compound derivatives, SAR studies have provided insights into the structural features that enhance anticancer efficacy.

The position and nature of substituents on the aromatic rings are crucial. For nitro-substituted aroylhydrazone iron chelators, the presence of a nitro group can significantly affect the compound's properties, including antiproliferative action. nih.gov In one study of 1,3,5-trisubstituted pyrazoles, SAR analysis revealed that the presence of a nitro group at the ortho- or meta-position of one aromatic ring was essential for activity. researchgate.net Furthermore, substitutions like methoxy (-OCH3) or methyl (-CH3) groups on a second ring, and fluorine (-F) or bromine (-Br) on a third ring, tended to improve potency. researchgate.net Similarly, for 2-phenylbenzimidazole derivatives, introducing new substituents was shown to improve their antiproliferative activities against various human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). rsc.org Earlier SAR studies on benzofuran derivatives, another class of related heterocyclic compounds, found that substitutions at the C-2 position were critical for their cytotoxic activity. mdpi.com

Enzyme Inhibition Studies Beyond Anticancer Applications

The enzyme inhibitory properties of this compound and its derivatives extend to targets relevant in fields other than oncology, such as in combating bacterial infections and neurological disorders.

Urease Inhibition

As mentioned previously, urease is a key enzyme for several pathogenic bacteria. nih.gov Inhibiting this enzyme is a strategy to combat infections, particularly those caused by H. pylori. The potent inhibitory activity of this compound (IC50 = 4.25 ± 0.08 µM) against Jack bean urease highlights its potential as a lead compound for developing antibacterial agents. researchgate.net A wide range of benzohydrazide derivatives have been synthesized and shown to have good urease inhibitory activities, with IC50 values in the micromolar range, often surpassing the standard inhibitor thiourea. nih.gov Kinetic studies have revealed that these compounds can inhibit the enzyme through both competitive and non-competitive modes. nih.gov The mechanism often involves the inhibitor binding to the nickel ions within the enzyme's active site, preventing the hydrolysis of urea. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that break down the neurotransmitter acetylcholine. mdpi.com Inhibitors of these enzymes are the primary treatment for the symptoms of Alzheimer's disease. mdpi.comnih.gov Novel 2-benzoylhydrazine-1-carboxamides, derived from structures like this compound, have been designed and evaluated as potential inhibitors of both AChE and BuChE. nih.govmdpi.com

Many of these derivatives exhibit dual inhibition of both enzymes, with IC50 values typically in the micromolar range. mdpi.comnih.gov SAR studies have shown that the nature and position of substituents on the benzohydrazide core influence both the potency and selectivity of inhibition. For example, derivatives of this compound were found to be among the most selective inhibitors of AChE. nih.govmdpi.com In contrast, N-tridecyl derivatives of 4-nitrobenzohydrazide (B182513) were more potent inhibitors of BuChE. nih.govmdpi.com The inhibitory properties of some of these novel compounds have been shown to be comparable or even better than the established drug rivastigmine. mdpi.com

Derivative ClassTarget EnzymeIC50 Value (µM)Reference
This compoundUrease4.25 ± 0.08 researchgate.net
(E)-N'-(2,3,4-trihydroxybenzylidene) arylhydrazide (Compound 3j)Hexokinase 20.53 ± 0.13 researchgate.net
Benzohydrazide DerivativesUrease0.87 - 19.0 nih.gov
2-Benzoylhydrazine-1-carboxamidesAChE44 - 100 mdpi.com
2-Benzoylhydrazine-1-carboxamidesBuChEfrom 22 mdpi.com
Iodinated Hydrazide-hydrazonesAChE15.1 - 140.5 nih.gov
Iodinated Hydrazide-hydrazonesBuChE35.5 - 170.5 nih.gov

Other Enzyme Targets (e.g., Hexokinase 2, SIRT1, TPMT, Tyrosinase)

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in disease, most notably Hexokinase 2.

Hexokinase 2 (HK2)

Hexokinase 2 is a critical enzyme in glucose metabolism and is considered a promising target for cancer therapy due to its overexpression in many human cancers. researchgate.net Silencing or inhibiting HK2 can enhance the efficacy of anti-cancer drugs and lead to cancer cell death. nih.gov

A derivative known as Benitrobenrazide (BNBZ), which contains a 4-nitrobenzoic acid moiety, has been identified as a novel, potent, and selective HK2 inhibitor. researchgate.net In vitro studies have shown that BNBZ directly binds to HK2, inhibiting glycolysis and cancer cell proliferation. researchgate.net The inhibitory activity of BNBZ and its derivatives is influenced by the number and position of hydroxyl groups in their chemical structure. nih.govomicsdi.org For instance, derivatives containing a fluorine atom or an amino group in place of the nitro group have demonstrated potent inhibitory effects against HK2. researchgate.net

The enzyme kinetic measurements indicated that BNBZ acts as a competitive inhibitor with respect to the glucose substrate. researchgate.net

Table 1: Inhibitory Activity of Benitrobenrazide (BNBZ) against Hexokinase Isoforms
CompoundTarget EnzymeIC₅₀ (μM)Reference
Benitrobenrazide (BNBZ)Hexokinase 2 (HK2)0.53 ± 0.13 researchgate.netmedchemexpress.com
Benitrobenrazide (BNBZ)Hexokinase 1 (HK1)2.20 ± 0.12 researchgate.net
Benitrobenrazide (BNBZ)Hexokinase 4 (HK4)4.17 ± 0.16 researchgate.net

SIRT1

Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase involved in various metabolic pathways and diseases. nih.gov While structurally diverse and highly active SIRT1 inhibitors are needed, research has identified several classes of inhibitors. nih.govnih.gov N-acylhydrazone (NAH) derivatives, a class of compounds related to benzohydrazides, have been synthesized and studied for their potential to inhibit SIRT1, which could have applications in treating cancer and metabolic disorders. researchgate.net

Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for anti-browning agents in the food industry. nih.govresearchgate.net Studies on various heterocyclic compounds have revealed tyrosinase inhibitory activity. For instance, (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs and 2-arylbenzothiazole derivatives have shown potent inhibition of mushroom tyrosinase, with some compounds being significantly more potent than the reference inhibitor, kojic acid. mdpi.commdpi.com Kinetic studies have shown these compounds often act as competitive inhibitors. nih.govmdpi.com The inhibitory mechanism frequently involves the hydroxyl substituents on the phenyl ring playing a crucial role in binding to the enzyme's active site. nih.govmdpi.com

Antioxidant and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous chronic diseases. antiox.orgsemanticscholar.org Hydrazone derivatives, including those of benzohydrazide, have demonstrated notable antioxidant and free radical scavenging capabilities. researchgate.net

The antioxidant activity of these compounds is often evaluated using assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. researchgate.netnih.gov For example, 2-hydroxybenzohydrazide, a close analog, has shown significant antioxidant potential in these assays. nih.gov Studies on various hydrazone derivatives have found that compounds with hydroxyl or methoxy groups on their phenyl rings exhibit the highest scavenging capacity against active radical species. researchgate.net This activity is believed to contribute to the anti-inflammatory properties of these compounds. researchgate.net

Table 2: Radical Scavenging Activity of 2-Hydroxybenzohydrazide (HBH)
CompoundAssayIC₅₀ (μg/ml)Reference
2-Hydroxybenzohydrazide (HBH)DPPH Radical Scavenging26.74 nih.gov
2-Hydroxybenzohydrazide (HBH)ABTS Radical Scavenging33.81 nih.gov

Anti-inflammatory Properties

Inflammation is a biological defense response to harmful stimuli, and chronic inflammation is a factor in many diseases. sciforum.net Benzohydrazide and its derivatives have been investigated for their anti-inflammatory effects. thepharmajournal.comresearchgate.net The hydrazide-hydrazone class of molecules, in particular, displays a wide variety of biological activities, including anti-inflammatory properties. researchgate.net

Research has demonstrated that 2-hydroxybenzohydrazide (HBH) possesses significant anti-inflammatory activity. nih.gov Computational studies suggest that HBH exhibits an affinity for cyclooxygenase-I/II (COX-I/II) target receptors, which are key enzymes in the inflammatory pathway. nih.gov Furthermore, some 1,2-benzothiazine derivatives, which are structurally related, have shown the ability to selectively inhibit the COX-2 isoform, which is induced during inflammation. nih.gov This suggests a potential for developing derivatives with fewer side effects than non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antiviral Activities

The search for new antiviral agents is critical for managing viral infections. nih.gov Derivatives of this compound have emerged as a promising scaffold for the development of such agents. A series of novel 4-(2-nitrophenoxy)benzamide derivatives were designed and synthesized as inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses, including Adenovirus, HSV-1, and coxsackievirus. rsc.org

In vitro screening of these compounds revealed strong antiviral activities against these viruses. rsc.org Additionally, other related structures have shown antiviral potential. Benzylidene hydrazides were found to be active against Vesicular stomatitis virus (VSV), particularly compounds with chloro and nitro substituents. scienceopen.com Furthermore, a library of nitrobenzoxadiazole derivatives was assayed against the influenza A virus, identifying promising compounds that inhibit viral replication at low micromolar concentrations. nih.govcnr.it

Table 3: Antiviral Activity of 4-(2-nitrophenoxy)benzamide Derivatives
CompoundVirusIC₅₀ (μM)Reference
Compound 8cAdenovirus10.22 rsc.org
Compound 8dHSV-115.64 rsc.org
Compound 10bCoxsackievirus12.35 rsc.org
Compound 8aSARS-CoV-225.81 rsc.org

Other Reported Biological Activities (e.g., Anti-convulsant, Anti-tubercular)

The versatile chemical structure of benzohydrazides has led to the discovery of other significant biological activities. thepharmajournal.comnih.govnih.gov

Anti-convulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for novel antiepileptic drugs. nih.gov Research into benzimidazole derivatives has shown that those containing 2-nitro aniline and 3-nitro aniline moieties possess significant anti-convulsant activity. prcop.in The presence of electron-donating groups like the nitro group (-NO2) is considered an essential requirement for potential anticonvulsant activity in this class of compounds.

Anti-tubercular Activity

Tuberculosis remains a major global health threat, compounded by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov Benzohydrazide compounds have been efficiently used in the development of anti-tubercular agents. researchgate.net Many hydrazide-hydrazone derivatives have demonstrated significant minimum inhibitory concentrations (MICs) against the Mycobacterium tuberculosis H37Rv strain. mdpi.com A key target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the biosynthesis of mycolic acid, a major component of the mycobacterial cell wall. nih.govmdpi.com

Coordination Chemistry of 2 Nitrobenzohydrazide

Ligand Properties of 2-Nitrobenzohydrazide in Complex Formation

This compound features multiple potential donor sites, primarily the carbonyl oxygen, the terminal amino nitrogen of the hydrazide moiety, and potentially the oxygen atoms of the nitro group. Its ability to act as a ligand is significantly influenced by keto-enol tautomerism, a common characteristic of hydrazones and related compounds.

In its keto form, this compound can coordinate to a metal center as a neutral bidentate ligand through the carbonyl oxygen and the nitrogen atom of the primary amine group (-NH2). However, upon complexation, it often undergoes deprotonation and tautomerizes to its enol form. In this enolate form, the ligand becomes anionic and typically coordinates as a bidentate ligand through the enolic oxygen and the azomethine nitrogen atom. This mode of coordination is prevalent in Schiff bases derived from this compound. For example, in an oxovanadium(V) complex derived from N'-(2-hydroxy-4-diethylaminobenzylidene)-2-nitrobenzohydrazide, the ligand was found to adopt the enolic tautomeric form upon complexation. tandfonline.com This transformation is critical as it influences the charge of the resulting complex and the geometry of the coordination sphere. The coordination typically results in the formation of stable five- or six-membered chelate rings with the metal ion.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving this compound often proceeds via the preparation of a Schiff base ligand, which is then reacted with a metal salt. Schiff bases are formed by the condensation reaction of the primary amine group of the hydrazide with an aldehyde or ketone.

A representative synthesis involves reacting this compound with an aldehyde, such as terephthaldehyde, to form a bis-hydrazone Schiff base ligand, specifically N', N''-[1,4-phenylenedi(methylylidene)]bis(this compound). connectjournals.com This ligand can then be used to synthesize various transition metal complexes. Typically, a methanolic solution of the Schiff base ligand is treated with a methanolic solution of the corresponding metal(II) salt (e.g., chlorides or acetates). The resulting mixture is then refluxed for several hours, during which the complex precipitates. The solid product is subsequently filtered, washed with a suitable solvent like methanol (B129727) to remove any unreacted starting materials, and dried. connectjournals.com

These synthesized complexes are characterized using a suite of analytical and spectroscopic techniques to confirm their composition and structure.

Following the synthetic route described above, a range of transition metal(II) complexes with the Schiff base N', N''-[1,4-phenylenedi(methylylidene)]bis(this compound), denoted as L³, have been synthesized. These include complexes of Cobalt(II), Nickel(II), Copper(II), and Zinc(II). connectjournals.com The general stoichiometry of these complexes involves the coordination of the metal ions with the heteroatoms (oxygen and nitrogen) of the Schiff base ligand. connectjournals.com

In addition to these, complexes with other transition metals have also been reported. For instance, a dimeric oxovanadium(V) complex, [VO(BN)(OCH3)]2, was synthesized from the reaction of [VO(acac)2] with the Schiff base N'-(2-hydroxy-4-diethylaminobenzylidene)-2-nitrobenzohydrazide (H₂BN). tandfonline.com This highlights the versatility of this compound-derived ligands in coordinating with metals in various oxidation states.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of coordination compounds. For the this compound molecule itself, single-crystal X-ray analysis has shown that it crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁ with specific unit cell dimensions of a = 4.9764(4) Å, b = 12.5280 (3) Å, and c = 12.8512(1) Å. researchgate.net The crystal packing of the free ligand is stabilized by a combination of N−H···N and N−H···O hydrogen bonds. researchgate.net

In the case of its metal complexes, structural data for a Schiff base derivative has been reported. The oxovanadium(V) complex, [VO(BN)(OCH₃)]₂, derived from N'-(2-hydroxy-4-diethylaminobenzylidene)-2-nitrobenzohydrazide, crystallizes in the monoclinic space group P2₁/c. tandfonline.com The analysis revealed a centrosymmetric, methoxy-bridged dimeric structure where the vanadium atom is coordinated to the Schiff base ligand. tandfonline.com Such structural studies are vital for understanding the coordination environment of the metal ion and the bonding mode of the ligand.

Spectroscopic methods are essential for characterizing metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: In the IR spectrum of the free this compound ligand, characteristic bands for the N-H, C=O, and C=N (if in a Schiff base form) groups are observed. Upon complexation, significant shifts in these bands provide evidence of coordination. For instance, in the Co(II) and Cu(II) complexes of N', N''-[1,4-phenylenedi(methylylidene)]bis(this compound), the band corresponding to the azomethine group (ν(C=N)) shifts from its position in the free ligand, indicating the involvement of the azomethine nitrogen in bonding to the metal ion. connectjournals.com Furthermore, the appearance of new, non-ligand bands in the far-infrared region is typically assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds, confirming chelation. connectjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (like Zinc(II)). The spectrum of this compound has been established. researchgate.net Upon complexation, shifts in the signals of protons adjacent to the coordinating atoms can confirm the binding sites.

The table below summarizes the key IR spectral data for Co(II) and Cu(II) complexes of the Schiff base N', N''-[1,4-phenylenedi(methylylidene)]bis(this compound) [L³]. connectjournals.com

Biological Activities of this compound Metal Complexes

The biological potential of hydrazone ligands and their metal complexes is an area of active research. Chelation of the ligand to a metal ion can significantly alter its biological properties, often leading to enhanced activity compared to the free ligand. This enhancement is frequently explained by theories such as Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipid solubility allows the complex to penetrate the lipid membranes of microorganisms more effectively, thereby enhancing its biological activity.

Studies on transition metal complexes of Schiff bases derived from this compound have demonstrated their potential as antimicrobial agents. The Co(II), Ni(II), Cu(II), and Zn(II) complexes of N', N''-[1,4-phenylenedi(methylylidene)]bis(this compound) were screened for their antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as for their antifungal activity against Candida albicans and Aspergillus niger. connectjournals.com

The results of these studies consistently showed that the metal complexes exhibited significantly higher antibacterial and antifungal activities than the free Schiff base ligand. connectjournals.comresearchgate.net This suggests that the coordination of the metal ion to the ligand plays a crucial role in the antimicrobial mechanism, likely by facilitating the transport of the active agent into the microbial cells. Among the tested compounds, certain complexes showed particularly potent activity against specific microbial strains. researchgate.netresearchgate.net

The table below shows the antimicrobial activity (zone of inhibition in mm) for the ligand (L³) and its Cobalt and Copper complexes against selected bacteria and fungi. connectjournals.com

Anticancer Activity of Metal Complexes

The development of novel therapeutic agents is a critical area of medicinal chemistry, with metal-based compounds emerging as a promising class of anticancer drugs. Metal complexes, particularly those derived from hydrazone ligands, have garnered significant attention for their potential to overcome the challenges of conventional chemotherapy, such as adverse side effects and drug resistance. While direct studies on this compound complexes are nascent, extensive research on analogous benzohydrazide (B10538) derivatives and their Schiff base metal complexes provides compelling evidence of their potent cytotoxic activities against various human cancer cell lines.

The coordination of a metal ion to a hydrazone ligand, often derived from precursors like this compound, can significantly enhance the compound's anticancer efficacy. This enhancement is attributed to several factors, including increased lipophilicity, which facilitates passage through cell membranes, and the ability of the metal center to bind to biological macromolecules like DNA, inducing apoptosis.

Research has demonstrated that the cytotoxic effect of these complexes is influenced by the nature of the metal ion, the structure of the hydrazone ligand, and the specific cancer cell line being targeted. For instance, novel metal(II) complexes derived from a (2-hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide ligand exhibited potent cytotoxic effects against the human liver cancer (HepG2) cell line, with activity comparable to the clinically used drug Sorafenib. nih.gov Similarly, platinum(II) and zinc(II) complexes of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) showed superior cytotoxic activity against HepG2 cells. doi.org

The mechanism of action often involves the metal complex binding to DNA, which is a key target for many anticancer drugs. nih.gov Furthermore, these compounds can exert their effects through other pathways, such as the inhibition of crucial enzymes like quinone oxidoreductase 2 (NQO2), which is correlated with liver cancer incidence. doi.org Studies on Schiff base metal complexes derived from benzimidazole (B57391) have also shown that metal coordination enhances the biological activity, with zinc(II), palladium(II), and copper(II) complexes displaying the most significant potency against the MCF-7 human breast cancer cell line. theaspd.com

The following table summarizes the in vitro cytotoxic activity of several metal complexes derived from benzohydrazide analogues, highlighting their potential as effective anticancer agents.

These findings underscore the therapeutic potential of metal complexes derived from this compound and its related Schiff bases, warranting further investigation into their specific mechanisms of action and in vivo efficacy.

Applications of this compound Complexes in Catalysis

Metal complexes derived from hydrazone ligands, including those synthesized from this compound, are not only of interest for their biological activities but also for their significant potential in the field of catalysis. The structural versatility of these complexes, which can be fine-tuned by modifying the metal center and the ligand framework, makes them effective catalysts for a variety of organic transformations.

One notable application is in oxidation reactions. Aroylhydrazone molybdenum complexes have been explored as catalysts for the epoxidation of cyclooctene (B146475) and the oxidation of linalool, employing green oxidizing agents and solvent-free conditions. magnusconferences.com Similarly, copper(II) complexes of aroylhydrazones have demonstrated catalytic activity in the peroxidative oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. mdpi.com Molybdenum complexes derived from a ligand formed by the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide have also been identified as potential catalysts for oxidation reactions. nih.gov

Another significant area of application is in C-N bond formation reactions. rsc.org Half-sandwich ruthenium complexes featuring acylhydrazone ligands have proven to be excellent catalysts for the N-alkylation of hydrazides with various alcohols. rsc.org These air- and moisture-stable complexes facilitate the reaction in a one-pot synthesis under mild conditions, demonstrating high catalytic efficiency and a broad substrate scope, which is highly desirable for industrial applications. rsc.org

The catalytic activity of these complexes is attributed to the ability of the metal center to coordinate with the substrates, thereby activating them for the desired transformation. The acylhydrazone ligand plays a crucial role in stabilizing the metal center and influencing its reactivity.

The table below highlights some of the catalytic applications of metal complexes derived from hydrazone ligands analogous to those of this compound.

The continued exploration of this compound metal complexes and their derivatives is expected to lead to the development of novel and efficient catalysts for a wide range of chemical processes.

Potential Applications and Future Research Directions

Drug Development and Medicinal Chemistry Prospects

The benzohydrazide (B10538) core is a recognized pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties mdpi.com. The introduction of a nitro group, as in 2-nitrobenzohydrazide, can significantly influence the molecule's electronic properties and biological interactions, opening avenues for the development of novel therapeutics.

The this compound structure serves as a valuable starting point, or "scaffold," for the synthesis of new chemical entities with therapeutic potential. The general principle involves using the core structure and adding different chemical groups to optimize activity and selectivity for a specific biological target. Nitro-containing scaffolds, such as nitroimidazoles and nitrobenzo-2-oxa-1,3-diazoles (NBD), have a successful track record in drug discovery, leading to approved drugs for infectious diseases and promising candidates for cancer therapy mdpi.comresearchgate.netchemspider.comiucr.org.

Researchers can modify the this compound scaffold in several key ways:

At the Hydrazide Nitrogen: The terminal nitrogen of the hydrazide group is a common site for modification. Condensation reactions with various aldehydes and ketones can produce a wide array of N'-substituted derivatives, known as hydrazones. This approach has been used to synthesize compounds like N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide taylorandfrancis.com.

On the Benzene (B151609) Ring: Additional substituents can be added to the aromatic ring to modulate the compound's solubility, lipophilicity, and interaction with target proteins.

Modification of the Nitro Group: While less common, changes to the position or electronic environment of the nitro group could fine-tune the molecule's activity.

Derivatives of the related nitroaromatic scaffolds have shown potent activity against various diseases, establishing a strong rationale for exploring the this compound core.

Scaffold/Compound ClassTherapeutic AreaExample of Activity
Nitroimidazole Infectious Disease (Tuberculosis)Led to the development of FDA-approved drugs Delamanid and Pretomanid for treating multi-drug resistant tuberculosis. chemspider.comiucr.org
Nitrobenzo-2-oxa-1,3-diazole (NBD) OncologyUsed to identify novel inhibitors of the enzyme PFKFB4, which is overexpressed in various cancers, showing significant tumor growth inhibition in preclinical models. mdpi.com
Benzohydrazide Derivatives Oncology, Infectious DiseaseVarious derivatives have demonstrated potent in vitro anticancer and antimicrobial activities. mdpi.com

Given that benzohydrazide derivatives are known to possess a broad spectrum of biological activities, there is potential for repurposing existing or newly synthesized this compound compounds for different therapeutic indications mdpi.com. A derivative initially investigated for its antibacterial properties might, upon further screening, reveal antifungal, antiviral, or anticancer effects. This strategy can accelerate the drug development process by using compounds with already established synthesis routes and preliminary characterization. Future research should involve broad-based biological screening of this compound libraries to uncover new therapeutic applications.

For any promising therapeutic agent derived from the this compound scaffold to advance to clinical use, it must undergo rigorous preclinical and clinical evaluation. The development pathway for other nitro-aromatic drugs provides a roadmap for this process. For instance, the journey of nitroimidazole-based drugs like pretomanid involved extensive structure-activity relationship (SAR) studies to enhance efficacy and minimize toxicity, followed by clinical trials that ultimately led to regulatory approval researchgate.net.

Key considerations for the translation of this compound derivatives include:

Mechanism of Action: Elucidating how the compound exerts its therapeutic effect at the molecular level.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in living organisms.

Toxicology: Assessing the potential for adverse effects, a particular concern for some classes of nitro-aromatic compounds.

In Vivo Efficacy: Demonstrating therapeutic benefit in relevant animal models of the target disease.

Successful navigation of these stages is essential for any new chemical entity based on this scaffold to become a clinically approved therapeutic agent.

Materials Science Applications

The functional groups within this compound—the electron-withdrawing nitro group, the metal-coordinating hydrazide moiety, and the π-conjugated aromatic system—make it an intriguing building block for the creation of advanced materials. Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of dyes and polymers nih.gov.

The development of novel materials with specific optical and electronic properties is a major focus of materials science. The strong electronegativity of the nitro group in nitroaromatic compounds can lead to the delocalization of π-electrons within the molecule, a characteristic that is often associated with interesting optical and electronic behaviors mdpi.com.

One promising avenue is the use of this compound as a ligand to form coordination polymers (CPs) or metal-organic frameworks (MOFs) . The hydrazide group can chelate to metal ions, organizing the 2-nitrobenzoyl units into ordered, extended structures. The properties of these materials can be tuned by selecting different metal ions and synthesis conditions. Such materials have shown potential in applications like chemical sensing, where CPs have been designed to detect other nitroaromatic compounds (like explosives) through changes in their luminescent properties taylorandfrancis.com. The inherent properties of the this compound ligand could be harnessed to create new CPs with unique photoluminescent, conductive, or nonlinear optical characteristics.

The functional handles on this compound allow for its potential incorporation into larger polymer or composite systems to impart specific properties.

Polymer Functionalization: The hydrazide group is reactive and can be used to graft this compound onto existing polymer backbones. For example, polymers containing aldehyde groups could be modified with this compound to introduce its specific electronic and coordinating properties into the bulk material.

Monomer for Novel Polymers: While more complex, this compound could be chemically modified to create a monomer suitable for polymerization, leading to polymers where the nitrobenzohydrazide unit is an integral part of the main chain or a repeating side chain. The presence of the nitro group could enhance properties like thermal stability or alter the refractive index of the final material.

Future research in this area would involve exploring the reactivity of this compound with various monomers and polymer systems and characterizing the properties of the resulting functional materials.

Chemosensing and Analytical Applications

The inherent structural features of this compound, specifically the presence of the hydrazide functional group (-CONHNH2) and the nitro group (-NO2) on a benzene ring, position it as a promising candidate for the development of chemosensors. The hydrazide moiety is a well-known coordination site for metal ions and can be readily condensed with aldehydes or ketones to form Schiff bases, which are versatile platforms for designing colorimetric and fluorescent sensors. The electron-withdrawing nature of the nitro group can further modulate the electronic properties of the molecule, influencing its interaction with analytes and its photophysical response.

While direct research on this compound as a primary chemosensor is not extensively documented, the broader class of benzohydrazide derivatives has been widely explored for these applications. These related compounds provide a strong basis for predicting the potential of this compound in this field. For instance, Schiff bases derived from various benzoyl hydrazones have been successfully employed as selective fluorescent probes for a range of metal ions.

One common approach involves the synthesis of Schiff base derivatives where the hydrazide nitrogen and the imine nitrogen, along with a deprotonated phenolic oxygen, create a binding pocket for metal ions. This coordination can lead to significant changes in the molecule's electronic structure, resulting in observable color changes (colorimetric sensing) or alterations in fluorescence intensity (fluorescent sensing). The sensing mechanism often involves processes like intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or photoinduced electron transfer (PET).

Based on the behavior of analogous compounds, Schiff bases of this compound could potentially be designed to detect various metal ions. The specific selectivity would depend on the nature of the aldehyde or ketone used for the Schiff base formation and the resulting three-dimensional structure of the ligand.

Table 1: Potential Metal Ion Sensing Applications of this compound Derivatives (Based on Analogs)

Analyte (Metal Ion) Potential Sensing Mechanism Expected Observational Change
Al³⁺ Chelation-Enhanced Fluorescence (CHEF) Fluorescence enhancement
Cu²⁺ Fluorescence quenching via paramagnetic effect Decrease in fluorescence intensity
Zn²⁺ Inhibition of C=N isomerization and CHEF Fluorescence "turn-on" response

Beyond metal ion detection, the hydrazide group can also participate in hydrogen bonding interactions, making this compound derivatives potential candidates for anion sensing. The acidity of the N-H proton in the hydrazide can be tuned by the electron-withdrawing nitro group, potentially leading to selective interactions with anions like fluoride (F⁻), acetate (AcO⁻), or cyanide (CN⁻). This interaction can disrupt the internal hydrogen bonding or lead to deprotonation, causing a noticeable colorimetric or fluorometric response.

Emerging Research Areas and Unexplored Potentials

The foundation laid by research on related benzohydrazides and nitro-substituted aromatic compounds opens up several promising avenues for future investigation into this compound and its derivatives.

Development of Multi-Analyte and Ratiometric Sensors: A significant emerging trend is the design of single-molecule sensors capable of detecting multiple analytes. By incorporating different recognition sites into a Schiff base derived from this compound, it might be possible to create dual or multi-analyte probes. Furthermore, designing ratiometric sensors, which exhibit a shift in the emission wavelength upon analyte binding rather than just a change in intensity, could lead to more accurate and reliable detection by providing a built-in self-calibration.

Electrochemical Sensing: While much of the focus on hydrazide-based sensors has been on optical detection methods, the electroactive nature of the nitro group and the azomethine group in Schiff base derivatives suggests their potential in electrochemical sensing. The reduction of the nitro group can be monitored electrochemically, and the binding of an analyte could modulate this electrochemical behavior. This could lead to the development of novel electrochemical sensors for various species, offering advantages such as high sensitivity, low cost, and miniaturization.

Sensing of Neutral Molecules and Biologically Important Species: The potential of this compound derivatives is not limited to ion sensing. The aromatic framework and the hydrogen bonding capabilities of the hydrazide group could be exploited to design sensors for neutral molecules of environmental or biological significance, such as nitroaromatic explosives or reactive oxygen species. The nitro group on the sensor molecule itself might participate in π-π stacking interactions with nitroaromatic analytes, leading to a detectable signal.

Applications in Materials Science: Incorporating this compound or its derivatives into polymeric matrices or onto the surface of nanomaterials is a largely unexplored area. Such functionalized materials could find applications as solid-state sensors, in gas sensing, or as components in smart materials that respond to external chemical stimuli. The development of metal-organic frameworks (MOFs) using this compound-based ligands could also yield materials with interesting porous structures and sensing capabilities.

Catalysis: Hydrazone derivatives and their metal complexes are known to exhibit catalytic activity in various organic transformations. The coordination chemistry of this compound with different transition metals could be explored to develop novel catalysts for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The nitro group could influence the electronic properties of the metal center, thereby tuning the catalytic activity and selectivity.

Table 2: Unexplored Research Directions for this compound

Research Area Potential Application/Focus Rationale
Ratiometric Optical Sensing Development of sensors with dual emission Improved accuracy and reliability of detection
Electrochemical Sensors Detection of electroactive and non-electroactive species The nitro and azomethine groups are electroactive
Bio-imaging Fluorescent probes for cellular imaging Potential for selective binding to biological targets
Functional Materials Creation of sensor-based smart materials Integration into polymers or nanomaterials

| Homogeneous Catalysis | Novel metal-complex catalysts | Tunable electronic properties due to the nitro group |

Q & A

Q. What are the standard synthetic methodologies for preparing Schiff base derivatives of 2-nitrobenzohydrazide?

Schiff base derivatives are typically synthesized by condensing this compound with aromatic aldehydes under reflux conditions in methanol. Equimolar quantities of the aldehyde and hydrazide are refluxed for 30–60 minutes, followed by slow evaporation of the solvent to yield crystalline products. For example, reactions with 2-hydroxy-1-naphthaldehyde or 3,5-dibromosalicylaldehyde produce structurally characterized compounds with intramolecular hydrogen bonds .

Q. How is single-crystal X-ray diffraction (XRD) used to resolve the structure of this compound derivatives?

XRD data collection is performed using instruments like the Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structures are solved via direct methods (e.g., SHELXS-97) and refined using SHELXL-97. Hydrogen atoms are either located in difference Fourier maps (for N–H/O–H groups) or placed geometrically. Crystallographic parameters (e.g., space group, unit cell dimensions) and hydrogen-bonding geometries are tabulated to validate structural models .

Q. What role do hydrogen bonds play in the crystal packing of this compound derivatives?

Intramolecular O–H⋯N and N–H⋯O hydrogen bonds stabilize molecular conformations, while intermolecular N–H⋯O and O–H⋯O bonds propagate supramolecular architectures. For instance, in N′-(3,5-dibromo-2-hydroxybenzylidene)-2-nitrobenzohydrazide, chains along the [101] direction form via N–H⋯O interactions, influencing crystal stability and solubility .

Q. Why is methanol a preferred solvent for crystallizing this compound-based compounds?

Methanol’s moderate polarity and volatility facilitate slow evaporation, enabling controlled crystal growth. This method yields high-quality single crystals suitable for XRD analysis. For example, reactions with 4-hydroxybenzaldehyde or 2-methoxybenzaldehyde in methanol produce block-shaped crystals with minimal defects .

Advanced Research Questions

Q. How do substituents on the aldehyde moiety influence the dihedral angles between aromatic rings in Schiff base derivatives?

Electron-withdrawing groups (e.g., –NO₂, –Br) and steric effects from substituents like naphthyl or dibromophenyl groups induce torsional strain. For example, derivatives with 3,5-dibromo-2-hydroxybenzaldehyde exhibit dihedral angles of 45.3° between benzene rings, while naphthyl-substituted analogs show angles of 23.0° .

Q. What strategies address data contradictions during XRD refinement of this compound complexes?

Discrepancies in thermal parameters or bond lengths are resolved by iterative refinement cycles in SHELXL. Restraints on N–H/O–H distances (e.g., 0.90–0.93 Å) and isotropic displacement parameters (Uiso) improve model accuracy. Weakly diffracting crystals may require higher redundancy in data collection or alternative scaling protocols .

Q. How can this compound derivatives be optimized for acetylcholinesterase (AChE) inhibitory activity?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents (e.g., –NO₂ at the 2-position) enhance AChE selectivity. Docking simulations reveal nitro-group interactions with the enzyme’s catalytic triad. Derivatives with balanced lipophilicity (e.g., tridecylated analogs) show dual AChE/BChE inhibition, suggesting pharmacophore modifications for specificity .

Q. What are the implications of hydrogen-bonding patterns for designing functional materials?

Graph-set analysis (e.g., Etter’s rules) of hydrogen-bond networks in this compound derivatives reveals motifs like C(6) chains or R2<sup>2</sup>(8) rings. These patterns influence material properties such as thermal stability and optoelectronic behavior, guiding applications in coordination polymers or sensors .

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